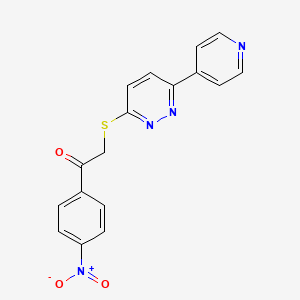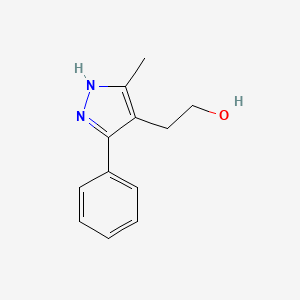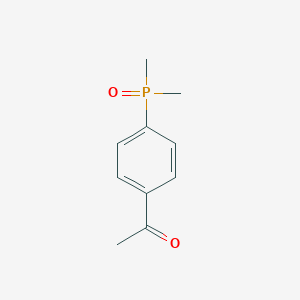![molecular formula C17H16N6O3 B2872429 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034288-20-3](/img/structure/B2872429.png)
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H16N6O3 and its molecular weight is 352.354. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research
This compound has been synthesized and evaluated for its antiproliferative activity on various human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7). The studies have shown that certain conjugates of this compound exhibit considerable cytotoxicity, with IC50 values ranging from 0.54 to 31.86 μM . These findings suggest potential applications in developing new cancer therapies.
Tubulin Polymerization Inhibition
The compound’s derivatives have been tested for their ability to inhibit tubulin polymerization, which is a crucial process in cell division. Effective inhibition of microtubule assembly formation has been observed in prostate cancer cell line DU-145, indicating the compound’s role in halting the proliferation of cancer cells .
Apoptosis Induction
Further research into the compound’s derivatives has confirmed their ability to induce apoptosis in cancer cells. This is achieved through Hoechst staining, measurement of mitochondrial membrane potential, ROS generation, and annexin V-FITC assays . These processes are essential for programmed cell death, making the compound a valuable asset in cancer treatment strategies.
In Vitro and In Vivo Antitumor Activity
Novel derivatives of the compound have been designed and synthesized with antitumor properties. These derivatives have shown moderate to high inhibitory activities against various tumor cell lines and have demonstrated effective inhibition of tumor growth in HepG2 xenograft mouse models . This highlights the compound’s potential for both in vitro and in vivo applications in cancer research.
Cell Cycle Arrest and Apoptotic Response
Mechanistic studies of the compound’s derivatives have suggested that they may exert antitumor activity by regulating the cell cycle and inducing apoptosis. This includes the up-regulation of Bax, intracellular Ca2+ release, ROS generation, and activation of caspase-9 and caspase-3 . These mechanisms are critical for controlling cell proliferation and inducing cell death in cancer cells.
PRMT5 Inhibition
The compound has been identified as a potential inhibitor of PRMT5, an enzyme involved in gene expression regulation and a target for cancer therapy. The newly discovered inhibitors show antitumor activity against MV4-11 cells, highlighting this series of derivatives as novel anti-cancer lead compounds .
Cytotoxicity Evaluation
A series of 1,2,3-triazole derivatives based on the quinoline–benzimidazole hybrid scaffold, which includes the compound , has been screened for in vitro cytotoxicity. One particular derivative was found to be the most potent cytotoxic agent with excellent GI50, TGI, and LC50 values on multiple cancer cell lines .
Mécanisme D'action
Target of Action
The compound, also known as 3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, primarily targets Protein Arginine Methyltransferase 5 (PRMT5) and Tubulin . PRMT5 is a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues, which has been validated as an effective therapeutic target for cancer . Tubulin is a globular protein that is the main constituent of the microtubules in cells .
Mode of Action
The compound interacts with its targets by inhibiting their function. It exhibits potent inhibitory activities against PRMT5 and effectively inhibits microtubule assembly formation . This interaction results in changes in the normal functioning of the cell, leading to cell death in cancer cells .
Biochemical Pathways
The compound affects the PRMT5 pathway and the Tubulin polymerization pathway. PRMT5 is involved in various cellular processes, including signal transduction, gene transcription, and RNA processing . Tubulin polymerization is crucial for cell division and maintaining cell structure . By inhibiting these pathways, the compound disrupts the normal functioning of the cell.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound showed considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM . It has potential antitumor activity against MV4-11 cells .
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-10-8-13(22-25-10)17-21-16(26-23-17)9-18-15(24)7-6-14-19-11-4-2-3-5-12(11)20-14/h2-5,8H,6-7,9H2,1H3,(H,18,24)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZIZQWPANBUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2872346.png)

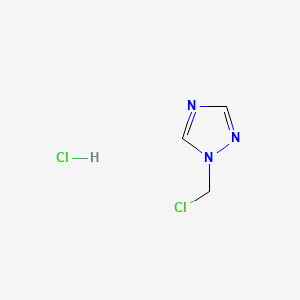
![N-[2-[(1-Cyclopentyl-5-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2872351.png)
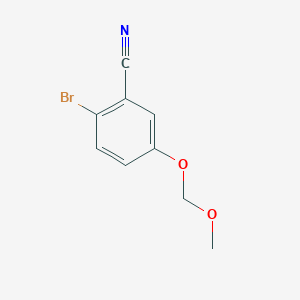
![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)
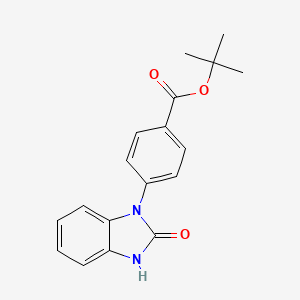
![N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2872356.png)
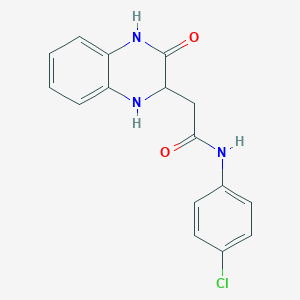
![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2872361.png)
